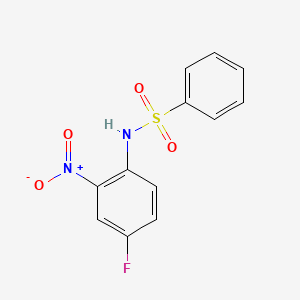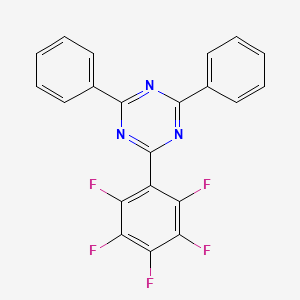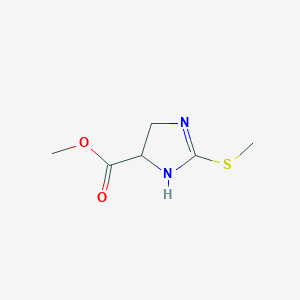
1-(Diethylamino)-2-Fluoro-3-Pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)-2-Fluoro-3-Pentanone is an organic compound that features a fluorine atom and a diethylamino group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-2-Fluoro-3-Pentanone typically involves the fluorination of a suitable precursor. One common method is the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, which produces diethylaminosulfur trifluoride. This intermediate can then be reacted with a suitable ketone to introduce the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more stable fluorinating agents. The use of diethylaminosulfur trifluoride is preferred due to its reactivity and ease of handling compared to molecular fluorine .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethylamino)-2-Fluoro-3-Pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)-2-Fluoro-3-Pentanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorine atoms into molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)-2-Fluoro-3-Pentanone involves its interaction with molecular targets through its fluorine and diethylamino groups. These interactions can affect various biochemical pathways and molecular processes. The compound’s fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Diethylaminosulfur trifluoride: Used as a fluorinating agent in organic synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Diethylpropion: An amphetamine that affects neurotransmitter levels.
Uniqueness: 1-(Diethylamino)-2-Fluoro-3-Pentanone is unique due to its specific combination of a fluorine atom and a diethylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications and interactions.
Eigenschaften
Molekularformel |
C9H18FNO |
|---|---|
Molekulargewicht |
175.24 g/mol |
IUPAC-Name |
1-(diethylamino)-2-fluoropentan-3-one |
InChI |
InChI=1S/C9H18FNO/c1-4-9(12)8(10)7-11(5-2)6-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZKBCSXRYMGJMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CN(CC)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)







![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)


